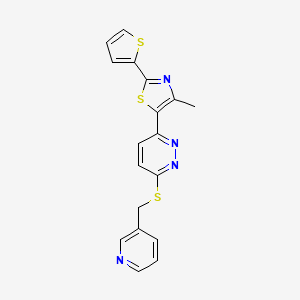
4-Methyl-5-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)-2-(thiophen-2-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE is a complex heterocyclic compound that incorporates multiple functional groups, including thiophene, thiazole, and pyridazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the Thiazole Ring: This can be achieved by reacting a thiophene derivative with a thioamide under acidic conditions.
Pyridazine Ring Formation: This involves the cyclization of a hydrazine derivative with a diketone.
Final Coupling: The thiazole and pyridazine intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions can target the nitrogen atoms in the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. This makes it a valuable tool in the study of biochemical pathways and disease mechanisms.
Medicine
Medicinally, this compound shows promise as a lead molecule for the development of new drugs. Its multiple functional groups allow for interactions with various biological targets, making it a candidate for anti-inflammatory, anti-cancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is particularly useful in the design of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene share the thiophene ring but lack the additional functional groups.
Thiazole Derivatives: Compounds such as 2-aminothiazole have the thiazole ring but differ in their substituents.
Pyridazine Derivatives: Compounds like pyridazine-3-carboxylic acid share the pyridazine ring but have different functional groups.
Uniqueness
What sets 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-{[(PYRIDIN-3-YL)METHYL]SULFANYL}PYRIDAZINE apart is its combination of multiple heterocyclic rings and functional groups. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C18H14N4S3 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-methyl-5-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]-2-thiophen-2-yl-1,3-thiazole |
InChI |
InChI=1S/C18H14N4S3/c1-12-17(25-18(20-12)15-5-3-9-23-15)14-6-7-16(22-21-14)24-11-13-4-2-8-19-10-13/h2-10H,11H2,1H3 |
Clave InChI |
PHRDWYCOZRXDQA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(3-fluorobenzyl)-11-(furan-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11231827.png)
![3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11231833.png)
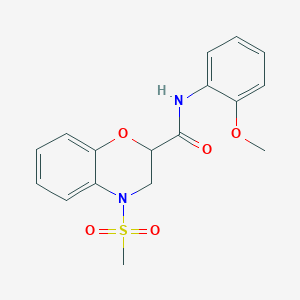
![1-(2H-indazol-3-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11231846.png)
![2-(2-Cyclopentylethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11231847.png)
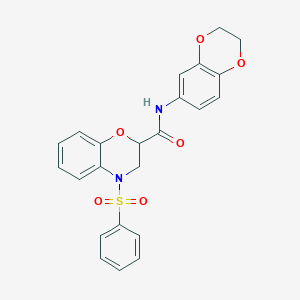
![N-(2-ethoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11231851.png)
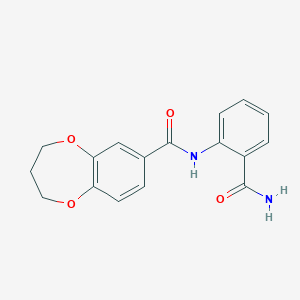
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-phenylacetamide](/img/structure/B11231860.png)
![2-{[1-(2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]sulfanyl}-N,N-diethyl-4-methylquinoline-6-sulfonamide](/img/structure/B11231861.png)
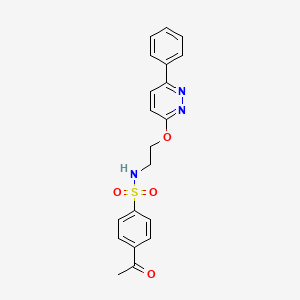
![N-(4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231876.png)
![3-(2-fluorobenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11231878.png)
